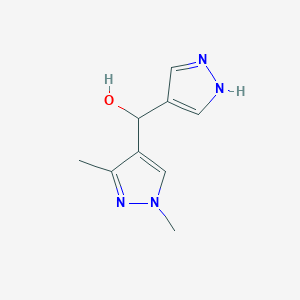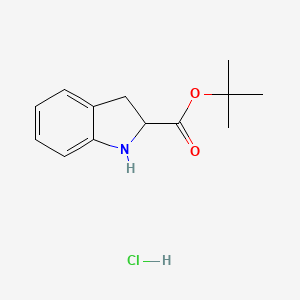
4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions, and two methyl groups at the 3 position on the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses a ketone and phenylhydrazine under acidic conditions. For this compound, the starting materials would include a fluorinated ketone and a suitable hydrazine derivative. The reaction is carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are not sterically hindered by the fluorine or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activity, and this compound could be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,6-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable compound in drug design. The exact molecular targets and pathways would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylindole: Lacks the fluorine atoms, which can significantly alter its chemical and biological properties.
4,6-Difluoroindole: Similar fluorination pattern but lacks the additional methyl groups, affecting its steric and electronic properties.
3,3-Dimethylindole: Similar methylation pattern but without fluorine atoms, leading to different reactivity and biological activity.
Uniqueness
4,6-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the combination of fluorine and methyl groups, which can enhance its stability, reactivity, and biological activity. The fluorine atoms can increase lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11F2N |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
4,6-difluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11F2N/c1-10(2)5-13-8-4-6(11)3-7(12)9(8)10/h3-4,13H,5H2,1-2H3 |
Clé InChI |
XAAIQUVPRLWXMH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=C1C(=CC(=C2)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13074582.png)
![4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13074590.png)
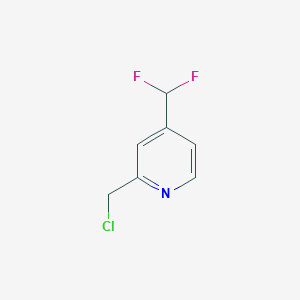
![5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13074604.png)
![5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13074609.png)
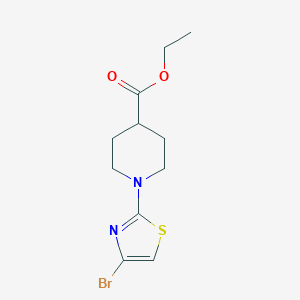
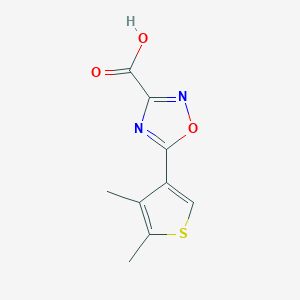
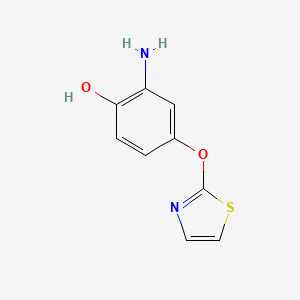
![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)

